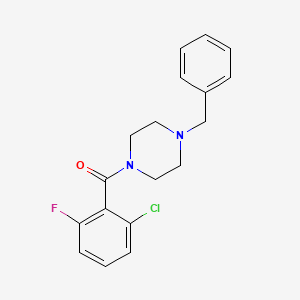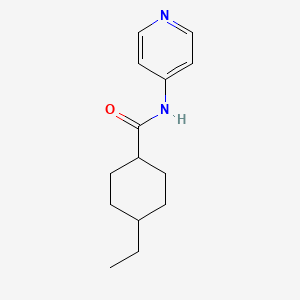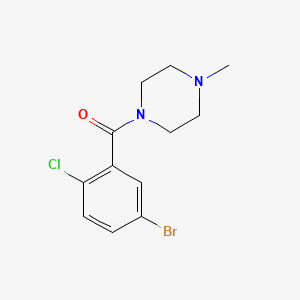
PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas . It regulates pancreatic secretion activities and also impacts liver glycogen storage and gastrointestinal secretion . In Rana Temporaria, pancreatic polypeptide likely serves similar physiological roles as in other vertebrates, including regulation of pancreatic function and digestion .
Synthesis Analysis
The PPY gene encodes an unusually short protein precursor. This precursor is cleaved to produce pancreatic polypeptide, pancreatic icosapeptide, and a 5- to 7- amino-acid oligopeptide . Pancreatic polypeptide is synthesized and secreted by PP cells (also known as gamma cells or F cells) of the pancreatic islets of the pancreas .Molecular Structure Analysis
Pancreatic polypeptide consists of 36 amino acids . It has a molecular weight of about 4200 Da . It has a similar structure to neuropeptide Y . The molecular formula of Pancreatic Polypeptide (Rana Temporaria) is C192H276N52O58 .Chemical Reactions Analysis
Pancreatic polypeptide has been scrutinized as a potential metabolic regulatory substance since its discovery. Data are now emerging that indicates PP has effects on insulin action and carbohydrate metabolism, which may be of great physiological importance .Physical and Chemical Properties Analysis
Pancreatic Polypeptide (Rana Temporaria) has a molecular weight of 4240.65 . The molecular formula is C192H276N52O58 . The PP cells that produce pancreatic polypeptide are found predominantly in the head of the pancreas .Mechanism of Action
Pancreatic polypeptide regulates pancreatic secretion activities by both endocrine and exocrine tissues. It also affects hepatic glycogen levels and gastrointestinal secretions. Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose . Pancreatic polypeptide inhibits pancreatic secretion of fluid, bicarbonate, and digestive enzymes. It also stimulates gastric acid secretion .
Safety and Hazards
Properties
CAS No. |
132187-74-7 |
|---|---|
Molecular Formula |
C192H276N52O58 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)



